Welcome to the BenchChem Online Store!
molecular formula C9H8N2O B8355829 1-Methoxy-2,7-naphthyridine

1-Methoxy-2,7-naphthyridine

Cat. No. B8355829
M. Wt: 160.17 g/mol
InChI Key: QMFQTLYMKDBOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296761B2

Procedure details

4-Iodo-2-methoxypyridine-3-carbaldehyde was converted to 1-methoxy-2,7-naphthyridine using the methods described by A. Numata et al., Synthesis 1999, 306-311. Subsequent hydrogenation in acetic acid, under platinum(IV) oxide catalysis, afforded the requisite 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC1C=CN=C(OC)C=1C=O.[CH3:12][O:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[N:21][CH:22]=2)[CH:17]=[CH:16][N:15]=1>C(O)(=O)C>[CH3:12][O:13][C:14]1[N:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[CH2:22][NH:21][CH2:20][CH2:19]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=NC=C1)OC)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC2=CC=NC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Numata et al., Synthesis 1999, 306-311

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC=C2CCNCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.